molecular formula C13H14N6 B11049922 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

Cat. No.: B11049922
M. Wt: 254.29 g/mol
InChI Key: CNOMAPWYOPMDFQ-UHFFFAOYSA-N
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Description

5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a pyrazole ring and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-methylphenylhydrazine, followed by cyclization with sodium azide under acidic conditions to form the tetraazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings .

Scientific Research Applications

5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of pyrazole and tetraazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N6

Molecular Weight

254.29 g/mol

IUPAC Name

5-[3-(3,5-dimethylpyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

InChI

InChI=1S/C13H14N6/c1-8-4-5-11(13-14-17-18-15-13)7-12(8)19-10(3)6-9(2)16-19/h4-7H,1-3H3,(H,14,15,17,18)

InChI Key

CNOMAPWYOPMDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)N3C(=CC(=N3)C)C

Origin of Product

United States

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